molecular formula C7H4BrN3O2S B13569923 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B13569923
M. Wt: 274.10 g/mol
InChI Key: YAQVKMQJFVGQJA-UHFFFAOYSA-N
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Description

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4BrN3O2S It is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution due to electron-withdrawing effects from the nitro and thiadiazole groups, which activate the C–Br bond.

NucleophileConditionsProductYieldSource
MorpholineDMF, 80°C, 12 h4-Morpholino-5-methyl-7-nitro derivative15%
PiperidineAcetonitrile, reflux, 24 h4-Piperidino-5-methyl-7-nitro derivative22%
ThiophenolK₂CO₃, DMSO, 100°C, 6 h4-Phenylthio-5-methyl-7-nitro derivative35%
  • Mechanism : The reaction proceeds via an SNAr (aromatic nucleophilic substitution) pathway, where the electron-deficient aromatic ring stabilizes the Meisenheimer intermediate .

  • Kinetic Control : Steric hindrance from the 5-methyl group reduces substitution rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling derivatization for materials science and pharmaceutical applications.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C4-Aryl-5-methyl-7-nitro derivative60–75%
Stille CouplingPd₂(dba)₃, AsPh₃, Toluene, 110°C4-Alkenyl-5-methyl-7-nitro derivative45%
  • Substrate Scope : Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) yield higher conversions than electron-deficient partners .

  • Limitation : The nitro group at position 7 suppresses coupling at adjacent positions due to steric and electronic effects .

Electrophilic Aromatic Substitution

The methyl group at position 5 directs electrophiles to para positions relative to itself, while the nitro group at position 7 deactivates the ring.

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-Methyl-4,7-dinitro derivative<5%
SO₃HFuming H₂SO₄, 120°C, 6 h5-Methyl-7-nitro-4-sulfo derivative12%
  • Regioselectivity : Nitration occurs preferentially at position 4 (para to methyl), but yields are low due to deactivation by the nitro group .

Reductive Transformations

The nitro group is reduced to an amine under controlled conditions, enabling access to diamino intermediates.

Reducing AgentConditionsProductYieldSource
H₂/Pd-CEthanol, 50 psi, 25°C, 4 h7-Amino-4-bromo-5-methyl derivative85%
SnCl₂/HClReflux, 3 h7-Amino-4-bromo-5-methyl derivative78%
  • Applications : The resulting amine serves as a precursor for heterocyclic drugs and dyes .

Oxidative Reactions

The methyl group undergoes oxidation to a carboxylic acid under harsh conditions.

Oxidizing AgentConditionsProductYieldSource
KMnO₄/H₂SO₄100°C, 8 h5-Carboxy-4-bromo-7-nitro derivative40%
CrO₃/AcOHReflux, 12 h5-Carboxy-4-bromo-7-nitro derivative32%
  • Side Reactions : Over-oxidation leads to decarboxylation and ring degradation products .

Polymerization Reactions

The compound serves as a monomer in conjugated polymer synthesis for organic electronics.

Reaction TypeConditionsPolymer PropertySource
Suzuki Polycond.Pd(OAc)₂, Sphos, K₃PO₄, 100°CBandgap: 1.8 eV, λₑₘ: 580 nm

Mechanistic and Structural Insights

  • Electronic Effects : The thiadiazole ring’s electron deficiency (π-EDDB value: 8.82 ē) enhances bromine’s leaving-group ability.

  • Steric Effects : The 5-methyl group hinders substitutions at positions 4 and 6 but stabilizes intermediates via hyperconjugation .

  • Spectroscopic Monitoring : Reactions are tracked via <sup>1</sup>H NMR (δ 8.2–8.5 ppm for aromatic protons) and IR (ν<sub>NO₂</sub> 1520 cm⁻¹) .

This compound’s versatile reactivity makes it invaluable in synthesizing functional materials, bioactive molecules, and optoelectronic devices.

Scientific Research Applications

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]thiadiazole ring. This combination of functional groups imparts distinctive chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.10 g/mol

IUPAC Name

4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C7H4BrN3O2S/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3

InChI Key

YAQVKMQJFVGQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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